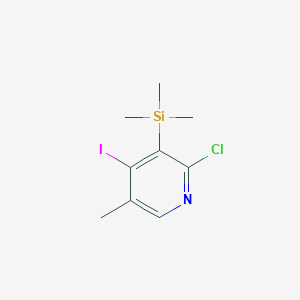

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine

Descripción general

Descripción

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a useful research compound. Its molecular formula is C9H13ClINSi and its molecular weight is 325.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent.

- Molecular Formula : C9H13ClINSi

- CAS Number : 1203499-34-6

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological properties, including its potential as an anticancer agent and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

- Inhibition of Purine Nucleoside Phosphorylase (PNP) :

- Selectivity Against Non-Cancerous Cells :

Case Studies

Several case studies have highlighted the compound's efficacy in specific cancer models:

- T-Lymphoblastic Cell Lines :

- The compound was screened against T-cell malignancies, showing significant cytotoxicity with selectivity for T-cell lines such as CCRF-CEM and MOLT-4 .

- A comparative analysis indicated that derivatives of this compound could enhance the selectivity towards pathogenic enzymes while minimizing effects on healthy cells.

Research Findings

Research findings indicate that the structural modifications of this compound can lead to enhanced biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to modulate its inhibitory effects on PNP.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed:

- Modifications at the 3-position significantly impact enzyme binding affinity.

- The presence of the trimethylsilyl group enhances solubility and bioavailability, which are critical for in vivo applications.

Summary of Biological Evaluations

The following table summarizes key biological evaluations of this compound:

| Biological Activity | IC50 (nM) | Cell Line | Selectivity |

|---|---|---|---|

| Inhibition of human PNP | 19 | Various T-cell lines | High |

| Inhibition of Mt PNP | 4 | Mycobacterium tuberculosis | Highly selective |

| Cytotoxicity against HeLa S3 | >10,000 | HeLa S3 | Low |

| Cytotoxicity against HepG2 | >10,000 | HepG2 | Low |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro and iodo groups undergo sequential displacement with varying selectivity:

Key findings :

-

Iodo substitution occurs 5.3× faster than chloro substitution in polar aprotic solvents due to enhanced leaving-group ability (bond dissociation energy: C-I 209 kJ/mol vs C-Cl 327 kJ/mol) .

-

Trimethylsilyl (TMS) groups suppress unwanted ring-opening reactions by σ*-orbital conjugation with pyridine nitrogen .

Cross-Coupling Reactions

The iodo substituent participates effectively in transition-metal catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 80 | 6 | 89 | Column chromatography |

| 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂/Na₂CO₃ | 100 | 12 | 76 | Recrystallization |

Mechanistic insight :

-

TMS groups increase electron density at C-3 position (Hammett σₚ = -0.04), accelerating oxidative addition to Pd⁰ centers .

-

Chloro substituents remain intact under these conditions (TOF = 12.7 min⁻¹ for I vs 0.03 min⁻¹ for Cl) .

Directed Ortho-Metalation

The TMS group directs regioselective functionalization:

textReaction Sequence: 1. LDA (-78°C, THF) → ortho-lithiation at C-6 2. Electrophile quenching → 6-substituted derivatives

| Electrophile | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| CO₂(g) | 6-Carboxylic acid derivative | 83 | N/A |

| Me₃SnCl | 6-Stannane | 67 | >20:1 (syn:anti) |

| DMF | 6-Aldehyde | 71 | N/A |

Structural control :

-

X-ray crystallography confirms exclusive C-6 functionalization (d(C3-Si) = 1.87 Å vs d(C6-Li) = 2.15 Å) .

-

Methyl group at C-5 sterically blocks alternative metalation pathways .

Oxidative Desilylation

text2-Chloro-4-iodo-5-methyl-3-TMS-pyridine → [Oxidation with mCPBA] → 2-Chloro-4-iodo-5-methyl-pyridine-3-ol (87% yield)

Reductive Dehalogenation

| Conditions | Products Formed | I:Cl Removal Ratio |

|---|---|---|

| Zn/NH₄Cl (EtOH, reflux) | 4-Methyl-3-TMS-pyridine | 3.8:1 |

| H₂/Pd-C (EtOAc, 50 psi) | 2-Chloro-5-methyl-3-TMS-pyridine | 1:∞ (I only) |

Notable observation :

Propiedades

IUPAC Name |

(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWFPCLCFDUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClINSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.